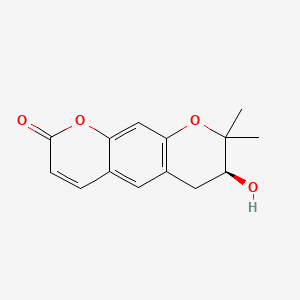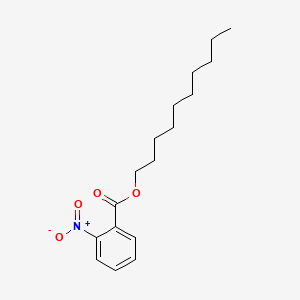
Deltazinone 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltazinone 1 is a selective inhibitor of the prenyl-binding protein PDEδ. This compound has garnered significant attention due to its ability to disrupt the localization and signaling of farnesylated Ras proteins, particularly KRas, which is implicated in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deltazinone 1 is synthesized through a series of chemical reactions involving pyrazolopyridazinones. The synthesis begins with the preparation of the pyrazolopyridazinone core, followed by functionalization to introduce specific substituents that enhance its binding affinity and selectivity for PDEδ .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Deltazinone 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activity and selectivity .
Applications De Recherche Scientifique
Deltazinone 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the prenylation process and the role of PDEδ in cellular signaling
Biology: Investigated for its effects on cellular localization and signaling of Ras proteins
Medicine: Explored as a potential therapeutic agent for cancers driven by KRas mutations, such as pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new PDEδ inhibitors with improved selectivity and reduced cytotoxicity
Mécanisme D'action
Deltazinone 1 exerts its effects by binding to the prenyl-binding pocket of PDEδ, thereby displacing farnesylated Ras proteins from the plasma membrane. This disruption in localization leads to a decrease in oncogenic signaling pathways mediated by KRas, ultimately affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltarasin: Another PDEδ inhibitor with similar binding properties but higher cytotoxicity
Deltaflexin: A compound with extended plasma exposure and terminal half-life compared to Deltazinone 1.
HyT-based Degrader 17c: Exhibits improved antitumor activity compared to this compound.
Uniqueness of this compound
This compound stands out due to its high selectivity for PDEδ and reduced unspecific cytotoxicity, making it a promising candidate for further development in cancer therapy .
Propriétés
Numéro CAS |
894554-89-3 |
|---|---|
Formule moléculaire |
C27H31N5O2 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33) |
Clé InChI |
HZNKNJCWLQLQMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide deltazinone 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















